

real-world evidence osilodrostat safety profile

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Osilodrostat

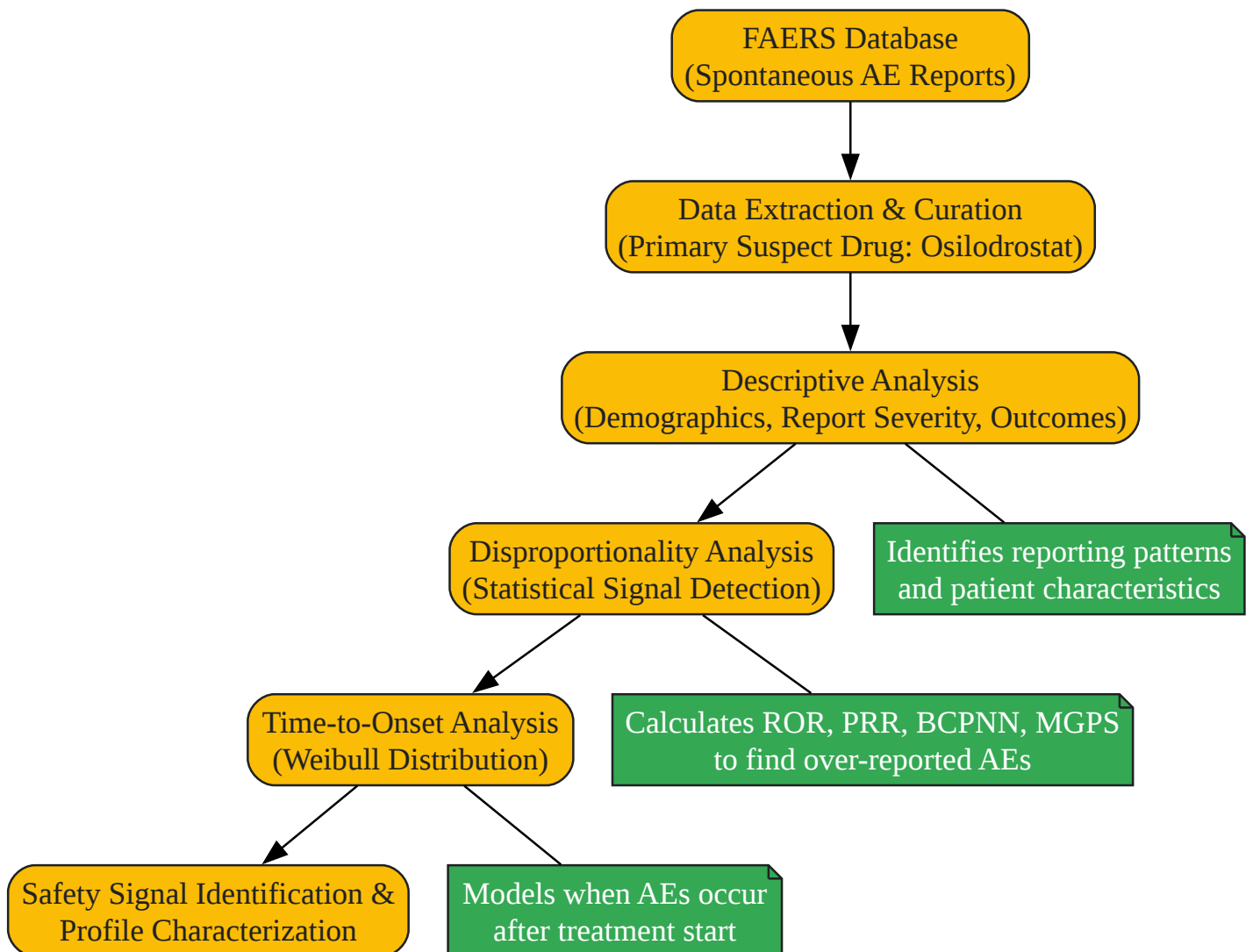
CAS No.: 928134-65-0

Cat. No.: S548884

Get Quote

Methodologies for Real-World Safety Analysis

The core findings above are derived from sophisticated analyses of large-scale pharmacovigilance databases. The primary methodology is outlined below.



[Click to download full resolution via product page](#)

Flowchart of the primary pharmacovigilance analysis methodology.

- **Data Source:** The **FDA Adverse Event Reporting System (FAERS)** is a primary database containing millions of spontaneous adverse event reports submitted by healthcare professionals, consumers, and manufacturers [1] [2]. This is considered a key source of "real-world" post-marketing safety data.
- **Disproportionality Analysis:** This is a core statistical method used to identify potential safety signals. It compares the frequency of a specific adverse event with **osilodrostat** to its frequency with all other drugs in the database. Common metrics include:
 - **Reporting Odds Ratio (ROR)** and **Proportional Reporting Ratio (PRR)**: A value significantly greater than 1 suggests a disproportionate reporting association [1] [3].

- **Bayesian Confidence Propagation Neural Network (BCPNN) and Multi-item Gamma Poisson Shrinker (MGPS):** More advanced Bayesian methods that provide a measure of the strength of the signal (Information Component, IC) and an Empirical Bayes Geometric Mean (EBGM) [1].

Detailed Adverse Event Breakdown

The following table provides a more granular look at the specific adverse events associated with **osilodrostat**, based on the disproportionality analysis of the FAERS database.

Adverse Event (Preferred Term)	Frequency (n)	Signal Strength (ROR or PRR)	Notes
Adrenal insufficiency	36 [4]	N/A	Most common treatment-related serious AE [4].
Nausea	39 [4]	N/A	Very common, often treatment-related [4].
Fatigue	36 [4]	N/A	Very common, often treatment-related [4].
Off-label use	High [1] [3]	N/A	Reflects use for conditions outside official US approval (Cushing's disease only) [3].
Cardiac flutter	4 [3]	PRR: 19.42 [3]	A new potential safety signal requiring further investigation.
Ventricular extrasystoles	4 [3]	PRR: 11.85 [3]	A new potential safety signal requiring further investigation.
Arthralgia	N/A	Significantly higher vs. placebo [5]	Confirmed by meta-analysis of clinical trials.
Hypokalaemia	N/A	Reported [1]	Known effect due to enzyme inhibition.

Mechanism of Action and Safety Implications

Osilodrostat's safety profile is directly linked to its mechanism of action. It is a potent, dual inhibitor of key enzymes in adrenal steroidogenesis [1] [5]:

- **11 β -hydroxylase (CYP11B1)**: Catalyzes the final step of cortisol synthesis.
- **Aldosterone synthase (CYP11B2)**: Catalyzes the conversion of corticosterone to aldosterone.

This potent inhibition explains the most common and serious adverse effect, **adrenal insufficiency (AI)**, as it directly and rapidly lowers cortisol levels [4] [6]. Furthermore, the inhibition creates a buildup of upstream steroid precursors (like 11-deoxycortisol and androgens), which can lead to other adverse effects such as **hypokalemia** (due to mineralocorticoid precursor buildup) and **hyperandrogenism** [2] [5].

A notable finding from a recent case report is that adrenal suppression can be **prolonged and persist even after osilodrostat discontinuation**, requiring hydrocortisone replacement for many weeks [6].

Temporal Pattern and Clinical Management

Understanding when adverse events occur is crucial for clinical management.

- **Time to Onset**: The median time to onset for any **osilodrostat**-related adverse event is **52 days** after starting the medication [7].
- **Gender Difference**: A significant gender difference exists, with a median time to onset of **15 days for males** compared to **34 days for females** [7].
- **Risk Period**: Hypocortisolism-related events occur more frequently during the **first 12 weeks** of treatment (the dose titration phase) but can occur at any time, even on a stable dose [8].

Based on this evidence, **lifelong monitoring** is advised for patients on **osilodrostat** to maintain normal cortisol levels and detect adverse events early for prompt intervention [8]. Management often involves dose adjustments or temporary hydrocortisone replacement to manage adrenal insufficiency [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. assessment of Safety : The adverse event... | PLOS One Osilodrostat [journals.plos.org]
2. Osilodrostat Safety Profile: Findings from Real-World Data ... [pmc.ncbi.nlm.nih.gov]
3. Profile: Findings from Osilodrostat - Safety in the... Real World Data [pubmed.ncbi.nlm.nih.gov]
4. SUN-071 Long-term Safety and Effectiveness of ... [pmc.ncbi.nlm.nih.gov]
5. Indian Journal of Endocrinology and Metabolism [journals.lww.com]
6. Frontiers | Prolonged adrenal suppression after osilodrostat ... [frontiersin.org]
7. Safety assessment of Osilodrostat: The adverse event analysis ... [pmc.ncbi.nlm.nih.gov]
8. Osilodrostat Achieves Rapid, Sustained Response in ... [medscape.com]

To cite this document: Smolecule. [real-world evidence osilodrostat safety profile]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548884#real-world-evidence-osilodrostat-safety-profile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com